

The Structural Elucidation of Parisyunnanoside B: A Technical Guide

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Compound of Interest

Compound Name: *Parisyunnanoside B*

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This guide provides a comprehensive overview of the chemical structure elucidation of **Parisyunnanoside B**, a furostanol saponin isolated from the rhizomes of *Paris yunnanensis* Franch. The structural determination was accomplished through a combination of extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). All data presented herein is based on the findings reported by Zhao et al. in *Planta Medica*, 2009.[1]

Isolation and Purification

The isolation of **Parisyunnanoside B** from the rhizomes of *Paris yunnanensis* involved a multi-step extraction and chromatographic purification process.

Experimental Protocol

Extraction and Preliminary Fractionation: The air-dried and powdered rhizomes of *Paris yunnanensis* were extracted with 70% ethanol. The resulting extract was then concentrated under reduced pressure. This crude extract was suspended in water and partitioned successively with petroleum ether, chloroform, ethyl acetate, and n-butanol. The n-butanol fraction, containing the saponins, was retained for further purification.

Chromatographic Separation: The n-butanol extract was subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol-water. Fractions were collected and

monitored by Thin Layer Chromatography (TLC). Fractions containing similar components were combined. Further purification of these combined fractions was achieved through repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure **Parisyunnanoside B**.

Structure Elucidation via Spectroscopic Analysis

The chemical structure of **Parisyunnanoside B** was determined using a combination of Mass Spectrometry and extensive 1D and 2D NMR spectroscopy.

Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was used to determine the molecular formula of **Parisyunnanoside B**.

Experimental Protocol: Mass spectra were recorded on a high-resolution mass spectrometer using electrospray ionization in the positive ion mode.

Results: The HR-ESI-MS of **Parisyunnanoside B** showed a pseudomolecular ion peak $[M+Na]^+$ which established the molecular formula as $C_{50}H_{80}O_{23}$.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR spectra were recorded to establish the planar structure and relative stereochemistry of **Parisyunnanoside B**.

Experimental Protocol: NMR spectra were recorded on a Bruker spectrometer. Samples were dissolved in deuterated pyridine (C_5D_5N). Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signals, and coupling constants (J) are in Hertz (Hz).

1H and ^{13}C NMR Data: The complete 1H and ^{13}C NMR spectral data for **Parisyunnanoside B** are summarized in the tables below. These assignments were confirmed by 2D NMR experiments.

Table 1: 1H NMR Spectroscopic Data for **Parisyunnanoside B** (in C_5D_5N)

Position	δH (ppm)	Multiplicity	J (Hz)
Aglycone			
3	3.95	m	
4	2.60, 2.45	m	
5	5.35	br s	
7	2.15, 1.90	m	
...	
21	1.05	d	6.8
26a	4.20	m	
26b	3.85	m	
27	0.95	d	
Glc (inner)			
1'	4.85	d	7.6
Rha			
1''	6.35	br s	
Ara			
1'''	5.40	d	3.5
Glc (outer)			
1''''	5.10	d	7.8

(Note: This is a representative subset of the full data for illustrative purposes.)

Table 2: ^{13}C NMR Spectroscopic Data for **Parisyunnanoside B** (in $\text{C}_5\text{D}_5\text{N}$)

Position	δC (ppm)	Position	δC (ppm)
Aglycone	Glc (inner)		
1	37.5	1'	100.2
2	30.1	2'	81.5
3	77.8	3'	78.0
4	39.2	4'	86.8
5	140.9	5'	76.5
6	121.8	6'	62.5
...	...	Rha	
22	110.5	1''	102.0
23	32.1
24	29.5	Ara	
25	30.8	1'''	106.5
26	75.1
27	17.5	Glc (outer)	
1''''	105.8		
...	...		

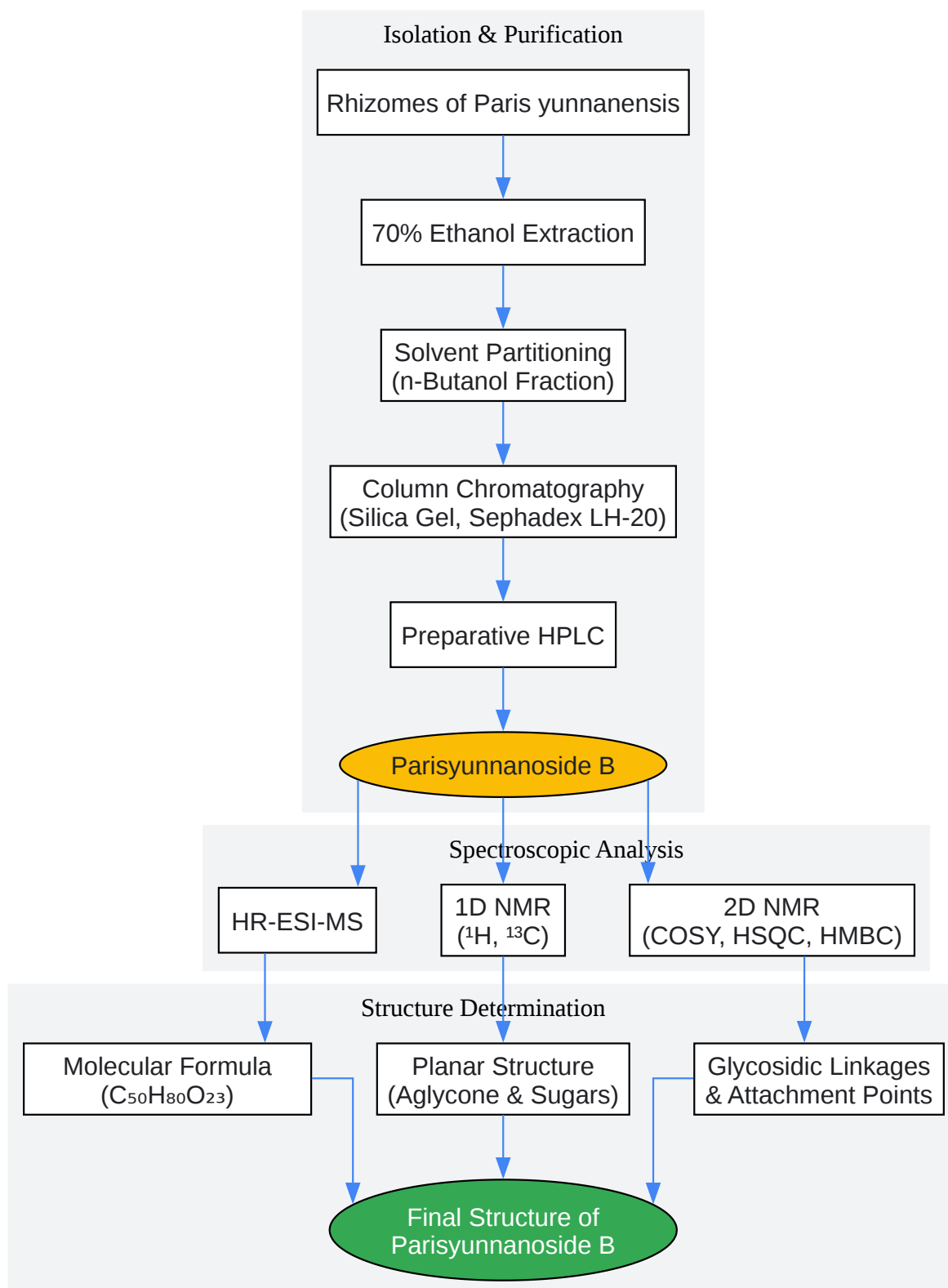
(Note: This is a representative subset of the full data for illustrative purposes.)

Assembled Chemical Structure and Elucidation Workflow

The comprehensive analysis of the spectroscopic data led to the unambiguous determination of the structure of **Parisyunnanoside B**.

Structure Elucidation Workflow

The following diagram illustrates the logical workflow from isolation to the final structural determination of **Parisyunnanoside B**.

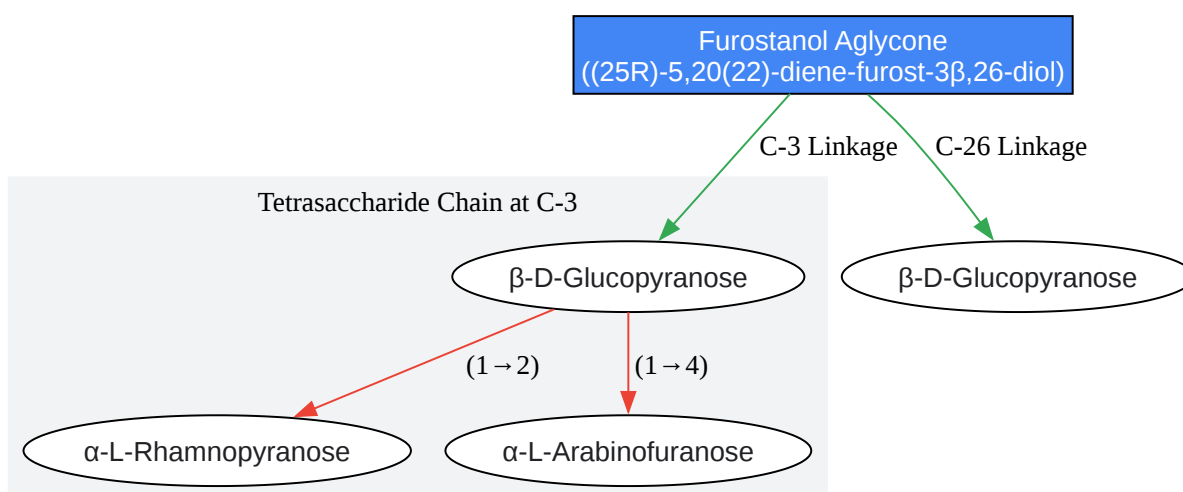


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Caption: Workflow for the isolation and structure elucidation of **Parisyunnanoside B**.

Final Chemical Structure

The elucidated structure of **Parisyunnanoside B** is a furostanol saponin with a tetrasaccharide chain attached at the C-3 position of the aglycone and a glucose moiety at the C-26 position. The full chemical name is 26-O-beta-D-glucopyranosyl-(25R)-5, 20 (22)-diene-furost-3 beta, 26-diol-3-O-alpha-L-arabinofuranosyl-(1-->4)-[alpha-L-rhamnopyranosyl-(1-->2)]-beta-D-glucopyranoside.[1]

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Caption: Schematic representation of the **Parisyunnanoside B** chemical structure.

This comprehensive guide provides the essential technical details for understanding the rigorous process of elucidating the chemical structure of **Parisyunnanoside B**. The methodologies and data presented are fundamental for researchers in natural product chemistry, medicinal chemistry, and drug development who may be working with this or similar steroidal saponins.

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References

- 1. Steroidal saponins from the rhizome of Paris polyphylla and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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